molecular formula C7H5F3N4 B15047629 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B15047629
M. Wt: 202.14 g/mol
InChI Key: ZXDXANAASRZYMT-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are fused heterocyclic systems containing both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the condensation of appropriate aminopyrazoles with β-enaminones under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iron(III) chloride (FeCl3) to accelerate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-assisted synthesis suggests potential for industrial applications, given the high yields and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives, while oxidation can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its interaction with receptors can modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activities .

Properties

Molecular Formula

C7H5F3N4

Molecular Weight

202.14 g/mol

IUPAC Name

5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-14-6(12-4)3-5(11)13-14/h1-3H,(H2,11,13)

InChI Key

ZXDXANAASRZYMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)N)N=C1C(F)(F)F

Origin of Product

United States

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